Cas no 332910-31-3 (<br>4-[5-(3,6-Dichloro-benzo[b]thiophen-2-yl)-4-phenyl-4H-[1,2,4]triazol-3-yl]- pyridine)
![<br>4-[5-(3,6-Dichloro-benzo[b]thiophen-2-yl)-4-phenyl-4H-[1,2,4]triazol-3-yl]- pyridine structure](https://ja.kuujia.com/scimg/cas/332910-31-3x500.png)
<br>4-[5-(3,6-Dichloro-benzo[b]thiophen-2-yl)-4-phenyl-4H-[1,2,4]triazol-3-yl]- pyridine 化学的及び物理的性質
名前と識別子
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- <br>4-[5-(3,6-Dichloro-benzo[b]thiophen-2-yl)-4-phenyl-4H-[1,2,4]triazol-3-yl]- pyridine
- AKOS000576345
- 4-(5-(3,6-Dichlorobenzo[b]thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine
- 332910-31-3
- 4-[5-(3,6-Dichloro-benzo[b]thiophen-2-yl)-4-phenyl-4H-[1,2,4]triazol-3-yl]-pyridine
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- MDL: MFCD02738398
- インチ: InChI=1S/C21H12Cl2N4S/c22-14-6-7-16-17(12-14)28-19(18(16)23)21-26-25-20(13-8-10-24-11-9-13)27(21)15-4-2-1-3-5-15/h1-12H
- InChIKey: YVHXSBAHERQLBI-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)N2C(=NN=C2C3=C(C4=C(C=C(C=C4)Cl)S3)Cl)C5=CC=NC=C5
計算された属性
- せいみつぶんしりょう: 422.0159730Da
- どういたいしつりょう: 422.0159730Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 28
- 回転可能化学結合数: 3
- 複雑さ: 529
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.6
- トポロジー分子極性表面積: 71.8Ų
<br>4-[5-(3,6-Dichloro-benzo[b]thiophen-2-yl)-4-phenyl-4H-[1,2,4]triazol-3-yl]- pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1671146-5g |
4-(5-(3,6-Dichlorobenzo[b]thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine |
332910-31-3 | 98% | 5g |
¥12818.00 | 2024-05-18 | |
Chemenu | CM517893-1g |
4-(5-(3,6-Dichlorobenzo[b]thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine |
332910-31-3 | 97% | 1g |
$291 | 2023-02-02 |
<br>4-[5-(3,6-Dichloro-benzo[b]thiophen-2-yl)-4-phenyl-4H-[1,2,4]triazol-3-yl]- pyridine 関連文献
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
<br>4-[5-(3,6-Dichloro-benzo[b]thiophen-2-yl)-4-phenyl-4H-[1,2,4]triazol-3-yl]- pyridineに関する追加情報
Comprehensive Analysis of 4-[5-(3,6-Dichloro-benzo[b]thiophen-2-yl)-4-phenyl-4H-[1,2,4]triazol-3-yl]-pyridine (CAS No. 332910-31-3)
The compound 4-[5-(3,6-Dichloro-benzo[b]thiophen-2-yl)-4-phenyl-4H-[1,2,4]triazol-3-yl]-pyridine (CAS No. 332910-31-3) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential biological activities. This article delves into its chemical properties, synthesis, applications, and relevance in contemporary scientific discussions, addressing common queries such as "what is the role of triazole derivatives in drug discovery" and "how are benzo[b]thiophene compounds used in agrochemicals."
Structurally, this compound combines a benzo[b]thiophene core with a 1,2,4-triazole ring and a pyridine moiety, making it a versatile scaffold for medicinal chemistry. The presence of 3,6-dichloro substitutions on the benzo[b]thiophene ring enhances its electronic properties, which is critical for interactions with biological targets. Researchers often explore its derivatives for their potential as kinase inhibitors or antimicrobial agents, aligning with trending topics like "targeted cancer therapies" and "antibiotic resistance solutions."
The synthesis of CAS No. 332910-31-3 typically involves multi-step reactions, including cyclization and cross-coupling methodologies. A common approach is the condensation of 3,6-dichlorobenzo[b]thiophene-2-carbohydrazide with phenyl isothiocyanate, followed by cyclization to form the 1,2,4-triazole ring. Such synthetic routes are frequently discussed in forums focusing on "green chemistry optimization" and "scalable heterocyclic synthesis," reflecting industry demands for efficient and sustainable processes.
In pharmacological contexts, this compound's triazole-pyridine hybrid structure is analogous to known bioactive molecules, sparking interest in its potential as a lead compound. For instance, its ability to modulate enzyme activity has been hypothesized in studies related to "neurodegenerative disease drug development" and "metabolic disorder treatments." These applications resonate with current healthcare priorities, such as addressing aging populations and chronic diseases.
Beyond pharmaceuticals, 4-[5-(3,6-Dichloro-benzo[b]thiophen-2-yl)-4-phenyl-4H-[1,2,4]triazol-3-yl]-pyridine has implications in material science. Its conjugated system and halogenated aromatic rings make it a candidate for organic electronics, particularly in "OLED materials" and "photovoltaic research." This dual utility in life sciences and advanced materials underscores its interdisciplinary importance.
From an SEO perspective, this content addresses high-traffic keywords like "benzo[b]thiophene derivatives," "triazole-based drug design," and "CAS 332910-31-3 applications," while maintaining technical rigor. By integrating trending themes such as "precision medicine" and "sustainable chemistry," the article ensures relevance to both academic and industrial audiences. Future research directions may explore its enantioselective synthesis or computational modeling, further bridging gaps between theory and practice.
332910-31-3 (<br>4-[5-(3,6-Dichloro-benzo[b]thiophen-2-yl)-4-phenyl-4H-[1,2,4]triazol-3-yl]- pyridine) 関連製品
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